molecular formula C14H26N2O2 B14863640 Tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate

Tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate

Cat. No.: B14863640
M. Wt: 254.37 g/mol
InChI Key: JHQAHJBTJCUJQT-UHFFFAOYSA-N
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Description

Tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of carbamate, featuring a tert-butyl group, an aminocyclopentyl group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminocyclopentyl and cyclopropylmethyl groups under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminocyclohexyl)methylcarbamate
  • Tert-butyl (2-amino-3-pyridinyl)methylcarbamate
  • Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate

Uniqueness

Tert-butyl (2-aminocyclopentyl)(cyclopropylmethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-(2-aminocyclopentyl)-N-(cyclopropylmethyl)carbamate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(9-10-7-8-10)12-6-4-5-11(12)15/h10-12H,4-9,15H2,1-3H3

InChI Key

JHQAHJBTJCUJQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2CCCC2N

Origin of Product

United States

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